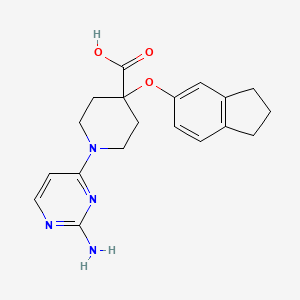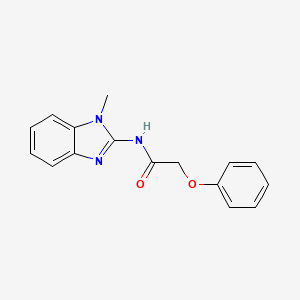![molecular formula C20H25N3O3S B5401101 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine](/img/structure/B5401101.png)
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by Japanese researchers and has since been extensively studied for its potential use in treating various diseases.
Mécanisme D'action
The CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, kidneys, and bones. It plays a crucial role in regulating calcium and phosphate homeostasis. 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine works by selectively blocking the CaSR, which leads to increased calcium and phosphate levels in the blood. This, in turn, leads to various physiological effects, including increased bone formation, decreased bone resorption, and reduced blood pressure.
Biochemical and Physiological Effects:
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to have several biochemical and physiological effects. In osteoporosis, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to increase bone formation by activating osteoblasts and inhibiting osteoclasts. In hypertension, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to reduce blood pressure by decreasing the activity of the renin-angiotensin-aldosterone system and increasing the excretion of sodium and water. In cancer, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has several advantages for lab experiments. It is a selective CaSR antagonist, which means it can be used to study the specific effects of CaSR inhibition. It has also been extensively studied and has a well-established synthesis method. However, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine also has some limitations. It is a relatively complex molecule, which makes it difficult to synthesize and purify. It also has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine. One potential area of study is its use in treating other diseases, such as diabetes and chronic kidney disease. Another area of study is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine involves several steps, starting with the reaction of 2-naphthylsulfonyl chloride with proline to form 1-(2-naphthylsulfonyl)proline. This compound is then reacted with 1-methylpiperazine to yield 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been studied for its potential use in treating various diseases, including osteoporosis, hypertension, and cancer. In osteoporosis, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to increase bone formation and decrease bone resorption, leading to an overall increase in bone density. In hypertension, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to reduce blood pressure by blocking the CaSR in the kidneys, which regulates calcium and sodium excretion. In cancer, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(1-naphthalen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-21-11-13-22(14-12-21)20(24)19-7-4-10-23(19)27(25,26)18-9-8-16-5-2-3-6-17(16)15-18/h2-3,5-6,8-9,15,19H,4,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGWSMVSGHZHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)


![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)
![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)
